1-Ethylcyclopentyl 4-chlorobutyrate
Description
1-Ethylcyclopentyl 4-chlorobutyrate is an ester derivative of 4-chlorobutyric acid, where the ester group is a 1-ethylcyclopentyl moiety. The 1-ethylcyclopentyl group introduces steric bulk and hydrophobicity, which may influence its physicochemical behavior and reactivity compared to simpler esters .
Properties
Molecular Formula |
C11H19ClO2 |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(1-ethylcyclopentyl) 4-chlorobutanoate |
InChI |
InChI=1S/C11H19ClO2/c1-2-11(7-3-4-8-11)14-10(13)6-5-9-12/h2-9H2,1H3 |
InChI Key |
DIGAQCODAHSETD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)OC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-chlorobutyrate esters:
*LogP estimated via analogy; †Calculated based on molecular formula (C₁₁H₁₉ClO₂); ‡Predicted based on steric and hydrophobic effects.
Key Observations:
- Boiling Point : Bulkier ester groups (e.g., 1-ethylcyclopentyl) increase molecular weight and van der Waals interactions, leading to higher boiling points compared to ethyl or methyl esters .
- LogP: The phenyl and 1-ethylcyclopentyl esters exhibit higher hydrophobicity (LogP >2.5), making them more suitable for non-polar applications like chromatographic separations or polymer formulations .
- Storage : Methyl and ethyl esters require low-temperature storage to prevent degradation, while phenyl and 1-ethylcyclopentyl derivatives may need controlled conditions due to higher reactivity or sensitivity .
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